3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, two methyl groups, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride typically involves multiple steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with aminomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(aminomethyl)benzeneboronic acid hydrochloride: Used in Suzuki-Miyaura reactions.
N-[3-(aminomethyl)benzyl]acetamidine: Investigated for its potential as a nitric oxide synthase inhibitor.
Uniqueness
3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C6H13ClN4O2S |
---|---|
Molecular Weight |
240.71 g/mol |
IUPAC Name |
3-(aminomethyl)-1,5-dimethylpyrazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H12N4O2S.ClH/c1-4-6(13(8,11)12)5(3-7)9-10(4)2;/h3,7H2,1-2H3,(H2,8,11,12);1H |
InChI Key |
ZOBDJBBPGNFATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)CN)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.